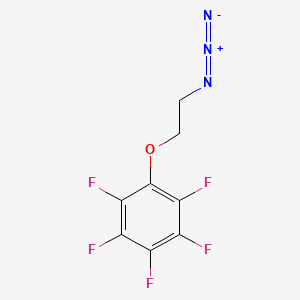
1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene
説明
1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene is a useful research compound. Its molecular formula is C8H4F5N3O and its molecular weight is 253.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Azidoethoxy)-2,3,4,5,6-pentafluorobenzene is a fluorinated aromatic compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. The azido group in its structure allows for specific reactivity in click chemistry applications, making it a valuable compound for bioconjugation and drug development.
- Molecular Formula : C₆F₅N₃
- Molecular Weight : 209.08 g/mol
- CAS Number : 1423-15-0
- InChI Key : ZDEIQGWACCNREP-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its reactivity and potential applications in medicinal chemistry. Below are key areas where its biological activity has been investigated:
1. Anticancer Activity
Research indicates that azido-containing compounds can exhibit anticancer properties through various mechanisms. The pentafluorobenzene moiety enhances lipophilicity and metabolic stability, which may contribute to improved bioavailability of the compound in cancer therapies.
- Case Study : A study on azido derivatives demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines. Specific IC50 values were reported in the low micromolar range for certain derivatives, suggesting potential for further development as anticancer agents.
2. Bioconjugation and Click Chemistry
The azido group is particularly useful in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biochemical processes.
- Application Example : The use of this compound in living cell imaging has been demonstrated through click chemistry techniques. This allows researchers to visualize cellular processes in real-time.
The mechanism by which this compound exerts its biological effects is primarily attributed to the azido group’s ability to participate in cycloaddition reactions with alkynes under physiological conditions. This property is harnessed for targeted drug delivery and imaging applications.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Cytotoxicity | ~5 - 10 | |
| Bioconjugation | Click Chemistry | N/A |
Research Findings
Recent studies have focused on the synthesis and characterization of derivatives of this compound to evaluate their biological activities:
- Synthesis : Various synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels.
- Biological Evaluation : Preliminary evaluations have shown promise in both anticancer activity and utility in bioconjugation applications.
特性
IUPAC Name |
1-(2-azidoethoxy)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5N3O/c9-3-4(10)6(12)8(7(13)5(3)11)17-2-1-15-16-14/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKGLBDJXVITDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















